molecular formula C14H10Cl2N2O5S B11311131 2-Acetyl-4-chlorophenyl 5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxylate

2-Acetyl-4-chlorophenyl 5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxylate

Cat. No.: B11311131
M. Wt: 389.2 g/mol
InChI Key: CKUIIPJUGGHOCV-UHFFFAOYSA-N
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Description

2-ACETYL-4-CHLOROPHENYL 5-CHLORO-2-METHANESULFONYLPYRIMIDINE-4-CARBOXYLATE is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrimidine ring substituted with acetyl, chloro, and methanesulfonyl groups, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ACETYL-4-CHLOROPHENYL 5-CHLORO-2-METHANESULFONYLPYRIMIDINE-4-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate amines and carbonyl compounds under acidic or basic conditions.

    Introduction of Substituents: The chloro and methanesulfonyl groups are introduced via electrophilic substitution reactions. The acetyl group can be added through Friedel-Crafts acylation.

    Final Assembly: The final compound is obtained by coupling the intermediate products under controlled conditions, often using catalysts to enhance the reaction efficiency.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can improve yield and purity while reducing production time and costs.

Chemical Reactions Analysis

Types of Reactions

2-ACETYL-4-CHLOROPHENYL 5-CHLORO-2-METHANESULFONYLPYRIMIDINE-4-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

2-ACETYL-4-CHLOROPHENYL 5-CHLORO-2-METHANESULFONYLPYRIMIDINE-4-CARBOXYLATE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-ACETYL-4-CHLOROPHENYL 5-CHLORO-2-METHANESULFONYLPYRIMIDINE-4-CARBOXYLATE involves its interaction with molecular targets and pathways within biological systems. The compound may inhibit specific enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-ACETYL-4-CHLOROPHENYL 5-CHLORO-2-METHANESULFONYLPYRIMIDINE-4-CARBOXYLATE: shares structural similarities with other pyrimidine derivatives, such as:

Uniqueness

The uniqueness of 2-ACETYL-4-CHLOROPHENYL 5-CHLORO-2-METHANESULFONYLPYRIMIDINE-4-CARBOXYLATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H10Cl2N2O5S

Molecular Weight

389.2 g/mol

IUPAC Name

(2-acetyl-4-chlorophenyl) 5-chloro-2-methylsulfonylpyrimidine-4-carboxylate

InChI

InChI=1S/C14H10Cl2N2O5S/c1-7(19)9-5-8(15)3-4-11(9)23-13(20)12-10(16)6-17-14(18-12)24(2,21)22/h3-6H,1-2H3

InChI Key

CKUIIPJUGGHOCV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)Cl)OC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)C

Origin of Product

United States

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